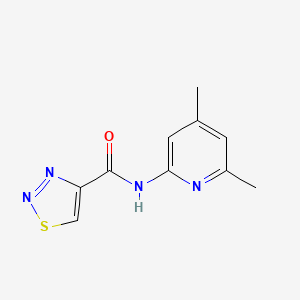

N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)thiadiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-6-3-7(2)11-9(4-6)12-10(15)8-5-16-14-13-8/h3-5H,1-2H3,(H,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZRAQAAQOZGJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)C2=CSN=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201184671 | |

| Record name | N-(4,6-Dimethyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478261-74-4 | |

| Record name | N-(4,6-Dimethyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478261-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,6-Dimethyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with appropriate thiadiazole derivatives under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that thiadiazole derivatives exhibit significant anticancer properties. N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies indicate that compounds with similar structures can inhibit the activity of specific kinases involved in cancer progression, such as c-Jun N-terminal kinase (JNK) and others .

1.2 Antimicrobial Properties

Thiadiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound has been tested for efficacy against bacteria and fungi, showing promising results that suggest it could be developed into a therapeutic agent for infections resistant to conventional antibiotics .

Enzyme Inhibition

2.1 Glucokinase Activation

N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide has been identified as a potential glucokinase activator. Glucokinase plays a crucial role in glucose metabolism and insulin secretion. Compounds that enhance its activity may have therapeutic implications for diabetes management .

2.2 JNK Inhibition

The compound has been characterized as a JNK inhibitor, which is relevant in the context of inflammatory diseases and cancer. Its ability to modulate JNK signaling pathways could lead to novel treatments for conditions such as insulin resistance and other metabolic disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide is crucial for optimizing its pharmacological properties. Research indicates that modifications to the thiadiazole ring and the pyridine moiety can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on pyridine | Enhanced potency against specific targets |

| Alteration of thiadiazole | Changes in solubility and bioavailability |

Case Studies

4.1 Case Study: Anticancer Efficacy

A study conducted on various thiadiazole derivatives found that N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide exhibited IC50 values in the micromolar range against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways .

4.2 Case Study: Antimicrobial Activity

In vitro studies demonstrated that this compound had significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

The target compound differs from analogs in two key aspects:

Core Heterocycle : The 1,2,3-thiadiazole ring (five-membered, S/N-containing) contrasts with the piperazine ring (six-membered, two N atoms) in analogs. This difference affects ring strain, hydrogen-bonding capacity, and electronic properties.

Functional Group : The carboxamide (-CONH-) group in the target compound vs. carbothioamide (-CSNH-) in analogs. Carboxamides generally exhibit higher polarity and solubility than carbothioamides.

Substituent Effects on Physicochemical Properties

Substituents on the aromatic or heterocyclic rings significantly influence molecular weight, hydrophobicity, and spectroscopic profiles. Key examples from the evidence include:

Table 1: Substituent Impact on Molecular Weight and Retention Time

NMR Spectral Signatures

1H NMR data for analogs reveals characteristic shifts for the N-(4,6-dimethylpyridin-2-yl) group (δ 2.3–2.5 ppm for methyl protons; δ 6.8–7.5 ppm for pyridine ring protons). Substituents on the piperazine or phenyl rings further modulate shifts:

- Aromatic Protons : δ 7.0–8.5 ppm for substituted phenyl groups (e.g., δ 7.8 ppm for 3-CF₃ in compound 36) .

- Piperazine Protons : δ 3.2–4.0 ppm for NH and CH₂ groups .

The thiadiazole ring in the target compound would likely exhibit distinct deshielding effects, with protons/resonances influenced by sulfur’s electronegativity.

Limitations and Contradictions

Data Gaps : Direct data for the thiadiazole derivative is absent in the evidence; comparisons rely on extrapolation from piperazine analogs.

Functional Group Discrepancy : Carboxamides vs. carbothioamides may exhibit divergent solubility and reactivity profiles, limiting direct inferences.

Biological Activity

N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyridine ring with a thiadiazole moiety, which enhances its interaction with biological targets. The following sections will detail its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with thiadiazole derivatives. Common methods include microwave-assisted synthesis that improves reaction rates and yields. Industrially, continuous flow reactors may be employed for large-scale production to ensure consistent quality .

Biological Activity Overview

This compound has been evaluated for various biological activities including:

- Antimicrobial Activity : The thiadiazole scaffold has shown promising results against both gram-positive and gram-negative bacteria. Studies indicate that derivatives of this compound exhibit significant antibacterial properties .

- Antiapoptotic Effects : In vivo studies have demonstrated that certain thiadiazole derivatives can reduce tissue damage and apoptosis in renal tissues. For example, compounds related to N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide exhibited protective effects against ischemia/reperfusion injury in rat models .

- Enzyme Inhibition : The compound has been tested for its inhibitory effects on various enzymes. Notably, it has shown activity against topoisomerases and α-glucosidase, suggesting potential applications in treating bacterial infections and metabolic disorders .

Case Studies

-

Antiapoptotic Mechanism :

- A study investigated the protective effects of thiadiazole derivatives against renal tissue damage induced by ischemia/reperfusion. The results indicated that these compounds significantly inhibited caspase activity (specifically caspase-3 and -9), demonstrating their potential as antiapoptotic agents .

- Antimicrobial Evaluation :

Comparative Analysis

The biological activity of N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide can be compared with other similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Antibacterial Activity | Antiapoptotic Activity | Enzyme Inhibition |

|---|---|---|---|

| N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide | Significant against gram-negative bacteria | Effective in reducing renal tissue damage | Inhibits topoisomerases |

| 1,3,4-Thiadiazole Derivative A | Moderate activity against S. aureus | Limited effectiveness | Inhibits α-glucosidase |

| 1,3-Thiadiazole Derivative B | High activity against E. coli | No significant effect | Non-selective enzyme inhibition |

Q & A

Basic: What are the common synthetic routes for preparing N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide and its derivatives?

Methodological Answer:

The synthesis typically involves coupling a piperazine or substituted piperazine intermediate with a thiourea precursor. For example:

- Step 1: React 4,6-dimethylpyridin-2-amine with di(1H-imidazol-1-yl)methanethione in tetrahydrofuran (THF) at 40–50°C to generate an intermediate thiourea derivative .

- Step 2: Introduce a substituted piperazine (e.g., 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine ) under reflux conditions. Purification via reversed-phase column chromatography (RP-HPLC) with gradients of acetonitrile/water (0.1% TFA) yields the final product .

- Yield Optimization: Sonication during intermediate formation improves homogeneity, and reaction time/temperature adjustments (e.g., 70°C for 0.5 hr) enhance conversion .

Basic: How is structural characterization of this compound performed to confirm purity and identity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): A calculated m/z of 328.1590 ([C17H22N5S]+) matches experimental data (328.1597) .

- HPLC Purity : ≥98% purity confirmed using C18 columns with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies optimize phosphoglycerate dehydrogenase (PHGDH) inhibition?

Methodological Answer:

- Piperazine Substitution : Systematic replacement of the piperazine aryl group (e.g., 5-(trifluoromethyl)pyridin-2-yl in NCT-502) enhances target binding. The trifluoromethyl group increases hydrophobicity, improving IC50 values (3.7 μM for PHGDH inhibition) .

- Thiourea Linker : Replacing the carboxamide with a carbothioamide group (as in NCT-503) improves metabolic stability and cellular uptake .

- Data-Driven Design : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to PHGDH’s NAD+-binding pocket. Validate with enzymatic assays measuring serine production in MDA-MB-468 cells (EC50 = 15.2 μM) .

Advanced: What experimental strategies elucidate the compound’s mechanism in reducing cancer cell viability?

Methodological Answer:

- PHGDH Dependency Assays : Compare cytotoxicity in PHGDH-high (MDA-MB-468) vs. PHGDH-low cell lines. Use siRNA knockdown to confirm target specificity .

- Metabolomics : Quantify glucose-derived serine via LC-MS in treated cells. A 50% reduction in serine correlates with PHGDH inhibition .

- Apoptosis Markers : Measure caspase-3/7 activation (e.g., Caspase-Glo® assays) and mitochondrial membrane potential (JC-1 staining) to confirm programmed cell death .

Advanced: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb powders with inert materials (e.g., vermiculite), avoid water to prevent dispersion, and dispose as hazardous waste .

- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent oxidation .

Advanced: How can derivatization strategies enhance the compound’s bioactivity or pharmacokinetics?

Methodological Answer:

- Metal Complexation : Form Co(II) or Cu(II) complexes (e.g., with Schiff base ligands) to study DNA intercalation via UV-vis titration and gel electrophoresis. Such complexes show enhanced cytotoxicity (e.g., IC50 = 8.2 μM in Hep-G2 cells) .

- Peptidomimetic Modifications : Introduce amino acid-derived thiazole moieties (e.g., 3,4,5-trimethoxybenzamide ) to improve blood-brain barrier penetration. Validate via logP calculations (e.g., ClogP = 2.8) and in vitro permeability assays (e.g., PAMPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.